3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid
Description
Properties
CAS No. |
1861496-68-5 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-6(2)7(10,5(8)9)3-4-11-6/h10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
CATKXOPRVWNVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(C(=O)O)O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid typically involves the reaction of 2,2-dimethyloxolane with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method includes the oxidation of 2,2-dimethyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Diketones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues in the β-Hydroxy Propanoic Acid Family
describes β-hydroxy-β-aryl propanoic acids, such as 3-hydroxy-2,2-dimethyl-3-(4-diphenyl)butanoic acid, which share a β-hydroxy carboxylic acid backbone. Key differences include:
- Ring System: The target compound has an oxolane ring, whereas β-hydroxy propanoic acids are acyclic or feature aromatic substituents.
- Bioactivity: The aryl propanoic acids in showed anti-inflammatory activity but variable gastric tolerability, whereas the oxolane derivative’s rigid ring system may alter pharmacokinetic properties.
Heterocyclic Carboxylic Acids: Quinoxaline Derivatives
3-Hydroxy-2-quinoxalinecarboxylic acid () features an aromatic quinoxaline ring fused to a carboxylic acid group. Contrasts include:
- Aromaticity vs. Saturation: The quinoxaline ring’s planarity and conjugation enable π-π stacking in coordination chemistry, unlike the saturated oxolane ring, which may prioritize hydrogen bonding or steric effects.
- Applications: Quinoxaline derivatives are often used in metal chelation or dye synthesis, whereas oxolane-based acids might serve as intermediates in drug synthesis or biodegradable chelators (e.g., EDDS, HIDS in ) .
Hydroxy-Substituted Aliphatic Acids
Compounds like 3-hydroxy-2,4-dimethyl-2,4-hexadienalic acid (S3PD, ) share hydroxy and methyl groups but differ in backbone structure:
- Conjugation : S3PD’s conjugated diene system enhances reactivity in atmospheric or synthetic processes, whereas the oxolane derivative’s saturated ring offers stability.
Oxolane Carboxylic Acid Derivatives
and highlight 2,2-dimethyloxolane-3-carboxylic acid and 2-methyloxolane-3-carboxylic acid, which lack the hydroxy group but share the oxolane core:
- Synthetic Utility : These derivatives are building blocks in organic synthesis, suggesting the hydroxy-dimethyl variant could serve as a chiral intermediate or pharmacophore modifier .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via ring-closing metathesis of appropriate diene precursors or through ester hydrolysis of its methyl ester derivative. For example, catalytic hydrogenation or acid-mediated cyclization may be employed to form the oxolane ring. Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DMF) significantly impacts yield due to steric hindrance from the dimethyl groups . Characterization via H/C NMR and X-ray crystallography is critical to confirm stereochemistry and purity.
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Key signals include a downfield-shifted carboxylic proton (~12 ppm in H NMR) and distinct methyl group resonances (δ 1.2–1.5 ppm). C NMR should show a carbonyl carbon near 175 ppm and quaternary carbons from the oxolane ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 187.0974 for CHO). Fragmentation patterns help identify the hydroxy and dimethyl substituents .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), safety goggles (EN 166), and flame-resistant lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Avoid electrostatic discharge by grounding equipment .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For instance, discrepancies in IC values may arise from differences in cell permeability or metabolic stability .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity measurements. Adjust experimental conditions (e.g., serum-free media) to reduce confounding factors .
Q. What strategies are effective for improving the enantiomeric purity of this compound during synthesis?
- Methodology :
- Chiral Catalysis : Employ asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) to enhance enantioselectivity .
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Monitor optical rotation ([α]) to verify purity .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Utilize software like AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2 or GABA receptors). Focus on hydrogen bonding with the hydroxy group and steric interactions from dimethyl substituents .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. What analytical techniques are suitable for detecting trace degradation products in stored samples of this compound?
- Methodology :
- Stability Studies : Accelerate degradation via exposure to heat (40°C) and humidity (75% RH). Analyze samples using UPLC-QTOF-MS to identify oxidation byproducts (e.g., ketone derivatives) .
- Forced Degradation : Treat with radical initiators (e.g., AIBN) to simulate photolytic breakdown. Compare degradation pathways using kinetic modeling .
Key Research Challenges
- Stereochemical Complexity : The quaternary carbon and hydroxy group create challenges in resolving enantiomers. Advanced chiral chromatography and asymmetric catalysis are critical .
- Biological Activity Variability : Differences in assay conditions (e.g., pH, co-solvents) require rigorous standardization to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
